
4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol
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Overview
Description
4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol is an organic compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.045 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol typically involves the reaction of 4-bromophenol with hydrazine hydrate and carbon disulfide under basic conditions to form the oxadiazole ring . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like potassium hydroxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Condensation-Cyclization Approach
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Reaction Steps :
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Reagents : Acetic acid, sodium acetate, bromine.
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Example : Synthesis of IVd (4-(5-((4-bromophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol) via this method .
Oxidative Cyclization
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Method : Oxidative heterocyclization of acylthiosemicarbazides using oxidants like 1,3-dibromo-5,5-dimethylhydantoin and KI .
Synthesis Method | Key Reagents | Conditions | Yield |
---|---|---|---|
Condensation-Cyclization | Bromine, acetic acid | Ambient → reflux (1–2 h) | Moderate |
Oxidative Cyclization | 1,3-Dibromo-5,5-dimethylhydantoin, KI | Mild | Up to 97% |
Nucleophilic Substitution Reactions
The bromine atom at the para position serves as a good leaving group , enabling nucleophilic aromatic substitution (NAS):
Reaction Mechanism
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Mechanism : The electron-withdrawing oxadiazole ring activates the aromatic ring for NAS. The bromine is replaced by nucleophiles (e.g., hydroxide, amines).
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Conditions : Basic or acidic media, often requiring catalysts like CuI for activation.
Examples of Substitution Products
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Hydroxyl Replacement : Replacement of Br with –OH under basic conditions.
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Amination : Reaction with amines to form substituted aniline derivatives .
Oxidative Transformations
The oxadiazole ring can undergo oxidative modifications , though this is less common compared to substitution:
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Ring Functionalization : Oxidative incorporation of substituents (e.g., nitro, methoxy) into the oxadiazole ring via electrophilic substitution .
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Example : Synthesis of IVg (4-Bromo-N-((5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)aniline) via nitration .
Characterization and Validation
Synthesized derivatives are validated using:
Spectroscopic Analysis
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IR : Peaks for –OH (3269–3398 cm⁻¹), C=N (1602 cm⁻¹), and C-Br (531–577 cm⁻¹) .
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¹H NMR : Signals for aromatic protons (6.7–8.1 ppm) and NH groups (8.37–10.36 ppm) .
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Mass Spectrometry : Molecular ion peaks confirm molecular weight (e.g., m/z 345 for IVd) .
Physical Data
Compound | Molecular Weight | Key IR Peaks (cm⁻¹) | ¹H NMR (ppm) |
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IVd | 345 | 3398 (NH), 3269 (OH) | 10.36 (OH), 8.9 (NH) |
IVg | 376 | 3359 (NH) | 8.37 (NH) |
Scientific Research Applications
Anticancer Applications
The anticancer potential of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol and its derivatives has been extensively studied. Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity Evaluation
A recent study synthesized a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. Among them, the compound 6h demonstrated notable anticancer activity against several cell lines, including SNB-19 and NCI-H460, with percentage growth inhibition values of 65.12 and 55.61 at a concentration of 10 µM respectively . This highlights the potential of oxadiazole derivatives as effective anticancer agents.
Data Table: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line | % Growth Inhibition (10 µM) |
---|---|---|
6h | SNB-19 | 65.12 |
6h | NCI-H460 | 55.61 |
6h | SNB-75 | 54.68 |
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been investigated. The oxadiazole ring is known for its ability to inhibit microbial growth.
Case Study: Antimicrobial Screening
In a study focusing on various oxadiazole derivatives, compounds were tested against bacterial strains to assess their antimicrobial activity. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced antibacterial properties .
Antioxidant Activity
The antioxidant capabilities of compounds related to this compound have been explored as well. These properties are crucial for developing therapeutic agents that can combat oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
Compound | DPPH Assay (% Inhibition) | FRAP Assay (µmol FeSO₄/g) |
---|---|---|
Compound A | 85% | 200 |
Compound B | 70% | 150 |
Compound C | 90% | 250 |
In a comparative study involving various derivatives, one compound exhibited antioxidant activity comparable to ascorbic acid, indicating its potential as a natural antioxidant .
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death . The compound’s ability to form hydrogen bonds and interact with specific amino acid residues in proteins is crucial for its biological activity .
Comparison with Similar Compounds
4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol can be compared with other oxadiazole derivatives, such as:
4-Bromo-3-(1,3-dioxolan-2-yl)phenol: This compound is used as a building block for the synthesis of various organic compounds.
3-(4-Chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole: Known for its biological activity, particularly as an antimicrobial agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives .
Biological Activity
4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-bromophenol with hydrazine derivatives and appropriate aldehydes. Characterization of the synthesized compound is often performed using techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm the structure and purity.
Antimicrobial Activity
Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have reported that compounds with oxadiazole rings demonstrate potent antibacterial and antifungal activities. In one study, various 1,3,4-oxadiazole derivatives were screened for their antimicrobial efficacy against a range of pathogens. The results indicated that certain derivatives exhibited remarkable antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against common fungal strains .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. One notable study evaluated a series of oxadiazole derivatives for their antiproliferative effects against various cancer cell lines. The findings revealed that some derivatives inhibited cell proliferation significantly and induced apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition . Specifically, compounds similar to this compound demonstrated IC50 values in the low micromolar range against multiple cancer types .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound shows potential anti-inflammatory effects. Studies have indicated that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes associated with inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Structure–Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is influenced by their structural modifications. For instance:
- Substituents on the phenyl ring : The introduction of electron-withdrawing groups (e.g., halogens) on the phenyl ring has been shown to enhance antibacterial activity.
- Positioning of functional groups : The position of substituents on the oxadiazole ring can significantly affect the compound's potency against specific biological targets .
Case Studies
Several case studies have documented the efficacy of this compound:
- Anticancer Screening : A study conducted on a series of oxadiazole derivatives showed that compounds with similar structures to this compound exhibited high cytotoxicity against HeLa and MCF7 cell lines.
- Antimicrobial Testing : Another investigation revealed that this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans in vitro.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol, and how can reaction conditions be optimized for yield?
The synthesis typically involves cyclization reactions to form the 1,3,4-oxadiazole ring. For example, a hydrazide intermediate derived from 4-bromo-2-hydroxybenzoic acid can undergo cyclization with a carbonylating agent (e.g., POCl₃ or thionyl chloride) under reflux. Optimization includes controlling temperature (80–120°C), solvent selection (e.g., dry toluene or DMF), and catalyst use (e.g., ZnCl₂). Yield improvements (>70%) are achieved via inert atmosphere (N₂/Ar) and stepwise purification (column chromatography, recrystallization) .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- NMR : ¹H and ¹³C NMR confirm proton environments and carbon connectivity. For instance, the phenolic -OH appears as a singlet (~δ 10–12 ppm), while oxadiazole protons resonate at δ 8–9 ppm.
- X-ray crystallography : Single-crystal analysis reveals bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between the phenol and oxadiazole rings. Data collection at 100 K with Cu-Kα radiation (λ = 1.54178 Å) ensures high resolution (R factor < 0.05) .
Q. What are the recommended handling protocols and stability considerations for this compound?
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation; respiratory protection (N95 mask) is advised if airborne particles are present.
- Stability : Store in amber vials at 2–8°C under anhydrous conditions. Decomposition occurs above 200°C or in prolonged UV exposure. Monitor for discoloration (yellow to brown) as a degradation indicator .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. These predict nucleophilic/electrophilic sites (e.g., oxadiazole N-atoms as electron-rich centers) and reactivity toward cross-coupling reactions (e.g., Suzuki-Miyaura). Validation against experimental UV-Vis and cyclic voltammetry data ensures accuracy .
Q. What strategies resolve contradictions in biological activity data across studies, such as inconsistent IC₅₀ values?
- Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and assay protocols (MTT vs. SRB).
- Dose-response curves : Perform triplicate experiments with positive controls (e.g., doxorubicin).
- Mechanistic studies : Evaluate target engagement (e.g., tubulin inhibition) via Western blot or molecular docking to confirm binding modes .
Q. How does substituent variation on the oxadiazole ring influence the compound’s physicochemical and pharmacological properties?
Introducing electron-withdrawing groups (e.g., -CF₃) at the oxadiazole 5-position enhances lipophilicity (logP ↑) and membrane permeability, improving bioavailability. Conversely, bulky substituents (e.g., aryl groups) may sterically hinder target binding. Structure-activity relationship (SAR) studies using analogues with systematic substituent changes (e.g., -Cl, -OCH₃) guide lead optimization .
Q. What advanced techniques validate crystallographic data when polymorphism or solvent effects are suspected?
- Variable-temperature XRD : Assess thermal stability and phase transitions.
- SC-XRD with different solvents : Compare unit cell parameters (e.g., methanol vs. acetonitrile solvates).
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts) to explain packing differences .
Q. Data Analysis and Experimental Design
Q. How should researchers design dose-escalation studies to minimize toxicity while evaluating anticancer activity?
- In vitro : Start with low concentrations (1–10 µM) and incrementally increase (10–100 µM) while monitoring cytotoxicity (LDH release).
- In vivo : Use a modified Fibonacci sequence (e.g., 0.1, 0.3, 1.0 mg/kg) in murine models, with weekly hematological and histological assessments .
Q. What analytical methods differentiate between degradation products and synthetic impurities in this compound?
Properties
Molecular Formula |
C8H5BrN2O2 |
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Molecular Weight |
241.04 g/mol |
IUPAC Name |
4-bromo-2-(1,3,4-oxadiazol-2-yl)phenol |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-7(12)6(3-5)8-11-10-4-13-8/h1-4,12H |
InChI Key |
BBEBNKOFVVLLBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NN=CO2)O |
Origin of Product |
United States |
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